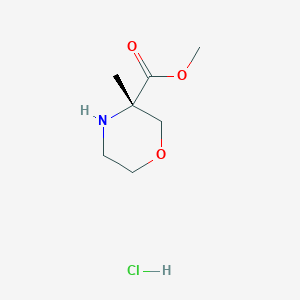

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride

Description

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride (CAS 1205749-06-9) is a morpholine derivative characterized by a six-membered ring containing both oxygen and nitrogen atoms. The compound features a methyl group and a methyl carboxylate ester at the 3-position of the morpholine ring, with the (S)-enantiomer configuration. It is primarily utilized as a laboratory chemical for pharmaceutical and synthetic chemistry research, particularly in the development of chiral intermediates or bioactive molecules .

Key properties include:

- Molecular formula: C₈H₁₄ClNO₃

- Structure: Combines a morpholine backbone with a carboxylate ester and methyl substituent at the same carbon.

- Solubility: Hydrochloride salt form enhances water solubility, making it suitable for reactions in polar solvents.

Properties

IUPAC Name |

methyl (3S)-3-methylmorpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-11-4-3-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMAITBZHRHRPU-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(COCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434126-95-0 | |

| Record name | 3-Morpholinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

N-Methylation of Morpholine Derivatives

A critical intermediate in the synthesis of morpholine-based compounds is N-methylmorpholine. The patent CN103121978A describes a catalyst-free method for N-methylation using morpholine and dimethyl carbonate (DMC) under elevated temperatures (100–200°C) and pressures (1.0–50 × 10⁵ Pa). Key conditions and outcomes are summarized below:

| Parameter | Optimal Value | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Temperature | 150°C | 92 | <5% |

| Pressure | 20 × 10⁵ Pa | ||

| Reaction Time | 5 hours | ||

| Molar Ratio (Morpholine:DMC) | 1:0.8 |

This method avoids catalysts, simplifying purification. While this patent focuses on N-methylmorpholine, analogous conditions could be adapted for introducing the carboxylate ester group in the target compound.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a polar solvent (e.g., ethanol or water), followed by recrystallization to enhance purity.

Challenges and Optimization Strategies

- Stereochemical Purity : Racemization during cyclization or esterification must be minimized. Low-temperature reactions and chiral auxiliaries can improve enantiomeric excess.

- Byproduct Formation : Competing reactions, such as over-alkylation or ester hydrolysis, require careful control of stoichiometry and pH.

- Scalability : Transitioning from lab-scale to industrial production necessitates solvent recycling and continuous flow systems to maintain efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research indicates that derivatives of morpholine compounds, including (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride, have been evaluated for their anticonvulsant properties. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific sites can enhance their efficacy in seizure protection. For instance, small non-polar substituents at the 3-oxy site have shown to maintain or enhance anticonvulsant activity in rodent models .

Potential Therapeutic Uses

The unique structural properties of this compound make it a candidate for developing new therapeutic agents. Its ability to interact with various biological targets could lead to the design of drugs for treating neurological disorders, as indicated by studies focusing on similar morpholine derivatives .

Organic Synthesis

Building Block in Synthesis

This compound serves as an essential building block in organic synthesis, particularly in creating more complex molecules. Its use in synthesizing pharmaceutical intermediates has been documented, where it acts as a precursor for various biologically active compounds.

Case Study: Synthesis of Anticonvulsants

A notable application is its role in synthesizing anticonvulsant agents. In one study, researchers utilized this compound to develop novel compounds that exhibited improved seizure protection compared to existing treatments . The synthesis involved strategic modifications to the morpholine ring, demonstrating the compound's versatility.

Chemical Properties and Safety

Chemical Characteristics

this compound is characterized by its molecular formula and a CAS number of 1447972-26-0. It is important to handle this compound with care due to potential irritations upon contact with skin or eyes .

Safety Data Overview

According to safety data sheets, it is classified under low hazard categories but should be stored properly to prevent degradation. The compound is hygroscopic and should be kept in a well-ventilated area away from incompatible substances .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticonvulsant properties; therapeutic agent development |

| Organic Synthesis | Building block for complex molecules; precursor for pharmaceutical intermediates |

| Safety and Handling | Low hazard; requires proper storage and handling practices |

Mechanism of Action

The mechanism by which (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound shares structural homology with several morpholine derivatives, as highlighted by CAS database comparisons (Table 1):

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| 4-Methylmorpholine-3-carboxylic acid HCl | 1427498-28-9 | 0.92 | Carboxylic acid at C3, methyl at C4 |

| 3-(Methoxymethyl)morpholine HCl | 218594-76-4 | 0.89 | Methoxymethyl at C3 |

| 3-(Difluoromethyl)-3-methylmorpholine HCl | 2230807-94-8 | 0.89 | Difluoromethyl and methyl at C3 |

| (S)-4-Methylmorpholine-3-carboxylic acid | 1821837-71-1 | 0.89 | Methyl at C4, carboxylic acid at C3 |

Table 1 : Structural analogs and similarity scores based on substituent patterns .

Electronic and Steric Effects

- Steric Hindrance : Bulkier substituents (e.g., methoxymethyl in CAS 218594-76-4) may reduce accessibility to the nitrogen atom, affecting binding affinity in pharmacological contexts .

Biological Activity

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 195.64 g/mol. Its structure features a morpholine ring with a methyl group at the 3-position and a carboxylate group, which influences its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest its potential effectiveness against various bacterial strains, including multidrug-resistant organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These results highlight the compound's promise as an antibacterial agent, particularly in treating infections caused by resistant strains .

2. Cytotoxic Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, in assays against prostate cancer cell lines, the compound demonstrated significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 15.5 |

| PC-3 | 22.8 |

The cytotoxic effects were evaluated using flow cytometry, revealing that the compound induces apoptosis in these cancer cells .

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may inhibit the activity of certain enzymes, leading to altered metabolic states within cells .

Case Study: Antibacterial Efficacy

In a study focusing on the antibacterial efficacy of morpholine derivatives, this compound was tested alongside other compounds. It exhibited superior inhibition against Gram-positive bacteria compared to its analogs.

- Study Design : The study utilized a series of morpholine derivatives to assess their antibacterial activity.

- Findings : The compound showed a significant reduction in bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent against resistant strains .

Case Study: Cancer Cell Line Inhibition

A separate investigation into the effects of this compound on prostate cancer cells revealed promising results regarding its cytotoxicity.

Q & A

Q. What are the critical safety protocols for handling (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Handling: Avoid electrostatic discharge and ignition sources. Work in a fume hood to minimize inhalation risks .

- Storage: Store refrigerated (2–8°C) in tightly sealed, dry containers. Reseal opened containers immediately to prevent moisture absorption .

- Spill Management: Collect spills with inert absorbents (e.g., sand) and dispose as hazardous waste. Do not release into drains .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the morpholine ring structure, methyl ester group, and stereochemistry (S-configuration). Compare with reference spectra for purity assessment .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to quantify purity. A C18 column and isocratic elution (e.g., 70:30 acetonitrile:water with 0.1% TFA) are recommended .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can verify molecular weight (CHClNO; theoretical m/z 193.04 [M+H]) .

Q. What stability considerations are essential for long-term storage of this compound?

Methodological Answer:

- Thermal Stability: Degradation occurs above 25°C; refrigeration (2–8°C) is mandatory to prevent ester hydrolysis or morpholine ring oxidation .

- Moisture Sensitivity: Keep desiccated (silica gel packs in storage containers) to avoid HCl-mediated hydrolysis of the ester group .

- Light Sensitivity: Store in amber glass vials to prevent photodegradation, as UV exposure may alter stereochemistry .

Advanced Research Questions

Q. How can enantiomeric purity be validated for (S)-configured morpholine derivatives?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA or IB column with a mobile phase of hexane:isopropanol (80:20) and 0.1% diethylamine. Monitor retention time differences between (S)- and (R)-enantiomers .

- Circular Dichroism (CD): Compare CD spectra with a validated (S)-enantiomer reference standard to confirm configuration .

Q. What strategies resolve contradictions in reaction yields during synthetic optimization?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize esterification using DCC/DMAP in dichloromethane at 0–5°C to minimize racemization .

- Kinetic Analysis: Use in-situ FTIR or Raman spectroscopy to monitor reaction intermediates and identify rate-limiting steps .

Q. How can computational modeling predict biological activity or metabolic pathways?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like GABA receptors or enzymes (e.g., esterases). The morpholine ring’s polarity may influence binding affinity .

- ADME Prediction: Tools like SwissADME can forecast metabolic sites (e.g., ester hydrolysis to carboxylic acid) and blood-brain barrier penetration .

Q. What analytical methods address challenges in detecting low-abundance impurities?

Methodological Answer:

- LC-MS/MS: Use multiple reaction monitoring (MRM) to detect trace impurities (e.g., des-methyl byproducts). A Q-TOF setup provides high-resolution mass data for structural elucidation .

- Forced Degradation Studies: Expose the compound to heat (40°C), acid (0.1 M HCl), and UV light to simulate degradation pathways and identify impurity profiles .

Q. How can researchers validate the compound’s role in asymmetric catalysis or medicinal chemistry?

Methodological Answer:

- Catalytic Screening: Test as a chiral ligand in Pd-catalyzed cross-coupling reactions. Monitor enantioselectivity via HPLC .

- In Vitro Bioassays: Assess cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition) using cell lines relevant to neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.